molecular formula C26H28N4O3 B4085536 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide

2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide

Cat. No. B4085536
M. Wt: 444.5 g/mol
InChI Key: ZUTGTISCKPFBMI-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide involves its interaction with various molecular targets in the body. It has been found to bind to dopamine and serotonin receptors, thereby modulating their neurotransmission. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, it has been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, leading to its anti-psychotic effects. Additionally, it has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide has several advantages and limitations for laboratory experiments. One of its advantages is its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. Additionally, it has been shown to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Moreover, its potential as a neuroprotective agent in other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) could also be explored. Finally, the development of more efficient and cost-effective synthesis methods could facilitate its use in further research and potential clinical applications.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N-(4-ethylphenyl)-5-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, schizophrenia, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-psychotic effects by modulating dopamine and serotonin neurotransmission. Moreover, it has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-2-20-8-10-22(11-9-20)27-26(31)24-18-23(30(32)33)12-13-25(24)29-16-14-28(15-17-29)19-21-6-4-3-5-7-21/h3-13,18H,2,14-17,19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTGTISCKPFBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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